Dicloruro de dibutilestánnico

Descripción general

Descripción

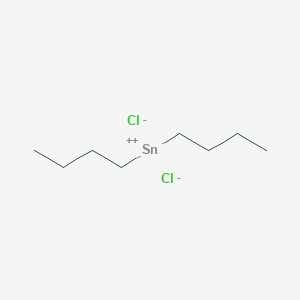

Dibutyltin dichloride is an organotin compound with the chemical formula (CH₃CH₂CH₂CH₂)₂SnCl₂. It is a colorless to pale yellow liquid that is widely used in various industrial and research applications. The compound is known for its role as a catalyst and stabilizer in the production of polyvinyl chloride (PVC) and other polymers.

Mecanismo De Acción

Target of Action

Dibutyltin dichloride (DBTC) primarily targets the thymus . It also interacts with Monocyte Chemoattractant Protein 1 (MCP-1) , a member of the C-C chemokine family that exerts strong chemoattractant activity in monocytes, macrophages, and lymphocytes .

Mode of Action

DBTC acts as a partial agonist of PPARγ and RXRα . These are nuclear receptors that regulate the transcription of various genes involved in metabolism, inflammation, and cellular differentiation. By binding to these receptors, DBTC can influence the expression of numerous genes and thereby alter cellular functions .

Biochemical Pathways

DBTC affects the pathways involving PPARγ and RXRα . These pathways play crucial roles in lipid metabolism, glucose homeostasis, and the regulation of inflammatory responses. DBTC’s interaction with these receptors can therefore have wide-ranging effects on cellular metabolism and immune responses .

Pharmacokinetics

Organotin compounds like dbtc are generally known for theirlow water solubility and low volatility , which can affect their bioavailability and distribution within the body.

Result of Action

DBTC has been found to inhibit the growth of various cancer cell lines, including those associated with bone, breast, prostate, and lung cancers . It also shows good viral inhibition of the HSV-1 (herpes simplex) and Vaccina (small pox) viruses . Furthermore, DBTC induces adipogenesis in a PPARγ-dependent manner and represses inflammatory genes in 3T3-L1 and RAW 264.7 cells .

Action Environment

The action, efficacy, and stability of DBTC can be influenced by various environmental factors. For instance, DBTC forms explosive mixtures with air on intense heating . Moreover, its low water solubility and low volatility can affect its distribution in the environment and its bioavailability within organisms

Aplicaciones Científicas De Investigación

Dibutyltin dichloride has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in the synthesis of polyurethanes and other polymers.

Biology: Studied for its effects on cellular processes and its potential as an anticancer agent.

Medicine: Investigated for its antiviral and antibacterial properties.

Industry: Employed as a stabilizer in the production of PVC and other plastics.

Análisis Bioquímico

Biochemical Properties

Dibutyltin dichloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to have effects on the PPARγ/RXRα pathway, which is crucial for adipogenesis and inflammation in mammalian cells .

Cellular Effects

Dibutyltin dichloride has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to decrease intracellular fat contents in a dose-dependent manner . It also elevates the expression of lipolysis genes and proteins while diminishing the expression of lipogenesis genes and proteins .

Molecular Mechanism

The molecular mechanism of action of Dibutyltin dichloride involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to be a partial agonist of PPARγ and RXRα .

Metabolic Pathways

Dibutyltin dichloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found to affect triglyceride metabolism through the inhibition of the mTOR pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibutyltin dichloride is typically synthesized through the reaction of tetrabutyltin with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH₃CH₂CH₂CH₂)₄Sn + SnCl₄ → 2(CH₃CH₂CH₂CH₂)₂SnCl₂

This reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, dibutyltin dichloride is produced by the alkylation of tin(IV) chloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, RMgX, are commonly used for this purpose. The reaction is typically carried out in large volumes of solvent and requires careful control of reaction conditions to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: Dibutyltin dichloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibutyltin oxide.

Reduction: Reduction with lithium aluminum hydride yields dibutyltin dihydride.

Substitution: It can undergo substitution reactions with nucleophiles to form different organotin compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Dibutyltin oxide.

Reduction: Dibutyltin dihydride.

Substitution: Various organotin derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Dimethyltin dichloride: Another organotin compound with similar catalytic properties.

Tributyltin chloride: Known for its use as a biocide and antifouling agent.

Dibutyltin oxide: Formed by the oxidation of dibutyltin dichloride and used as a catalyst.

Uniqueness: Dibutyltin dichloride is unique in its combination of catalytic activity and stability, making it particularly useful in industrial applications. Its ability to undergo a variety of chemical reactions also makes it a versatile reagent in synthetic chemistry.

Actividad Biológica

Dibutyltin dichloride (DBTC) is an organotin compound widely used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) plastics and as a biocide. Its biological activity has drawn considerable attention due to its potential health implications, particularly regarding immunotoxicity, endocrine disruption, and reproductive toxicity. This article reviews the biological effects of DBTC, highlighting key research findings, case studies, and relevant data.

Dibutyltin dichloride exhibits its biological effects primarily through interactions with nuclear receptors and modulation of cellular signaling pathways. Notably, DBTC acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα), which are crucial in regulating adipogenesis and inflammation.

- Adipogenesis : Studies indicate that DBTC induces adipogenesis in 3T3-L1 preadipocytes via PPARγ activation, similar to other organotin compounds like tributyltin chloride . This process involves the upregulation of genes associated with fat cell differentiation.

- Inflammatory Response : DBTC has been shown to inhibit the expression of pro-inflammatory genes in various cell types, including macrophages and adipocytes. For instance, it reduces TNFα expression in LPS-stimulated RAW 264.7 macrophages .

Immunotoxicity

DBTC's immunotoxic effects have been documented across several studies:

- Natural Killer (NK) Cell Activity : Exposure to DBTC significantly impairs the lytic function of NK cells. In vitro studies demonstrated a reduction in NK cell activity by approximately 35% at intracellular concentrations of 200 μM, with nearly complete loss at higher concentrations . This suggests that even low levels of DBTC can compromise immune function.

- Thymic Effects : Chronic exposure to DBTC has been associated with thymus atrophy and lymphoid depletion in animal models, indicating its potential to disrupt normal immune system development .

Reproductive and Developmental Toxicity

Research indicates that dibutyltin compounds can adversely affect reproductive health:

- Fertility Impacts : In rodent studies, DBTC exposure resulted in increased pre-implantation loss and early resorptions during pregnancy . Additionally, developmental studies showed increased incidences of fetal malformations at low doses.

- Developmental Exposure : A study found that developmental exposure to DBTC did not impair immune function in offspring but raised concerns about potential long-term effects on reproductive health .

Toxicological Profiles

The toxicological profile of dibutyltin dichloride reveals significant acute and chronic effects:

Case Studies

Several case studies provide insights into the biological activity of dibutyltin dichloride:

- Study on NK Cell Function : Whalen et al. (1999) demonstrated that serum supplementation modulates the effects of DBTC on NK cell lysis, indicating that environmental exposure conditions could influence immunotoxic outcomes .

- Developmental Exposure Study : DeWitt et al. (2006) investigated the impact of developmental exposure to DBTC on immune function in Sprague-Dawley rats, concluding that while there were no immediate impairments observed, the potential for long-term effects remains a concern .

Propiedades

IUPAC Name |

dibutyl(dichloro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHQTVXGKYATR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027292 | |

| Record name | Dibutyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; mp = 43 deg C; [Hawley] White paste with an acrid odor; mp = 39-41 deg C; [MSDSonline] | |

| Record name | Stannane, dibutyldichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-butyltin dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °C @ 10 mm Hg | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

335 °F (open cup) | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER, BENZENE, ALCOHOL, Insoluble in cold water; hydrolyzed in hot water. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 @ 24 °C/D | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

10.5 (Air = 1) | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mm Hg at 100 °C | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

DIBUTYLTIN DICHLORIDE INHIBITED ADP STIMULATED RESPIRATION OF MITOCHONDRIA (FROM OX HEART) UTILIZING PYRUVATE PLUS MALATE AS SUBSTRATE; UNLIKE OTHER TRIALKYLTIN CMPD, UNCOUPLER STIMULATED RESPIRATION WAS ALSO INHIBITED. SIMILAR RESULT WAS OBTAINED WITH ALPHA-KETOGLUTARATE, WHEREAS WITH SUCCINATE ONLY THE ADP STIMULATED RESPIRATION WAS INHIBITED, INDICATING THAT DIBUTYLTIN DICHLORIDE HAS MODE OF ACTION SIMILAR TO CLASSICAL INHIBITORS OF OXIDATIVE PHOSPHORYLATION. ATP SYNTH IN SUBMITOCHONDRIAL PARTICLES USING NADH, SUCCINATE, & ASCORBATE PLUS TETRAMETHYL-P-PHENYLENEDIAMINE WAS INHIBITED ALSO. APPARENTLY DIBUTYLTIN DICHLORIDE HAS DIRECT ACTION ON ATP SYNTHASE COMPLEX., Di-n-butyltin dichloride or tri-n-butyltin chloride given in the diets of rats have previously been shown to cause atrophy of the thymus and subsequently suppression of the T-cell-dependent immune responses. To study the mechanism of the immunotoxic effects, the dose-effect relationships and the kinetics of the thymus atrophy caused by di-n-butyltin dichloride and tri-n-butyltin chloride were investigated in detail. A single oral dose of di-n-butyltin dichloride or tri-n-butyltin chloride to rats induced a dose-related reduction of relative thymus weight, which was maximal 4 days after intubation. The log dose-effect relationships for both compounds were linear and ran parallel over a dose range of 5-60 mg/kg. Dose levels calculated to cause 50% reduction of relative thymus weight were 18 mg di-n-butyltin dichloride and 29 mg tri-n-butyltin chloride per kg body wt. A single oral dose of mono-n-butyltin trichloride, however, did not cause thymus atrophy at dose levels up to 180 mg/kg. The kinetics of the dibutyltin- and tributyltin-induced thymus atrophy in rats were investigated by measuring thymus weight, total thymic cell count, number of small, intermediate and large cells and the incorporation of DNA, RNA and protein precursors into isolated thymocytes during a period of 9 days after a single oral dose. Di-n-butyltin dichloride and tri-n-butyltin chloride caused atrophy of the thymus due to a selective reduction in the number of rapidly proliferating lymphoblasts in the first 2 days after dosing. As a consequence the large pool of small lymphocytes declined in the following 2 days. On the forth day, when atrophy was most pronounced, the frequency of the lymphoblasts increased above the controls., Analysis of the binding of tributyltin chloride to human erythrocyte membrane indicated a single class of binding site with an affinity of approximately 6.78 X 10(3) M-1, whereas dibutyltin dichloride showed the presence of more than one class of binding sites with a high affinity value of 2.53 X 10(4) M-1 and a low affinity value of 2.06 X 10(3) M-1. Membrane protein binding studies revealed that both di- and tributyltin compounds bind significantly with band 3 protein of the erythrocyte membrane. These results indicate the significant interactions of erythrocyte membrane components with alkyltin compounds., After iv or ip administration of a single dose of dibutyltin dichloride the following changes were observed in pancreas and bile ducts of male rats: acute interstitial pancreatitis, enlargement of diameter and destruction of epithelial cells of the bile ducts, increase of serum alkaline phosphatase activity. The effects were dependent on the dose of dibutyltin dichloride (1, 4 or 6 mg/kg body weight), the route of administration and the time after treatment. The pancreatitis induced by dibutyltin dichloride is under further investigation as a model of experimental pancreatitis., For more Mechanism of Action (Complete) data for DI-N-BUTYLTIN DICHLORIDE (11 total), please visit the HSDB record page. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Light tan or colorless solid or semisolid | |

CAS No. |

683-18-1 | |

| Record name | Dibutyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYLTIN DICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyldichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4AQN88R8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.